molecular formula C15H15FN2O2S B5884274 N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea

N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea

Cat. No. B5884274
M. Wt: 306.4 g/mol
InChI Key: OZWAWLIIFMBWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea, also known as DFTU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DFTU is a thiourea derivative that has been synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea is not fully understood. However, studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea inhibits the activity of enzymes that are involved in various cellular processes. N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea inhibits the growth of cancer cells by inducing apoptosis. N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In vivo studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has insecticidal activity against various pests.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has various advantages and limitations for lab experiments. One advantage of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea is its potential use as a therapeutic agent for various diseases. Another advantage of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea is its insecticidal activity against various pests. However, one limitation of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea is its challenging synthesis process, which requires expertise in organic chemistry. Another limitation of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea is its unknown mechanism of action, which makes it difficult to understand its effects on cellular processes.

Future Directions

There are various future directions for the study of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea. One future direction is the study of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea as a potential therapeutic agent for neurodegenerative diseases. Another future direction is the study of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea as a potential pesticide for various pests. Further research is needed to understand the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea and its effects on cellular processes. Additionally, the synthesis process of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea can be optimized to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea involves a multistep reaction process. The first step involves the reaction of 3,4-dimethoxybenzylamine with 3-fluorobenzoyl chloride to form N-(3-fluorophenyl)-3,4-dimethoxybenzamide. The second step involves the reaction of N-(3-fluorophenyl)-3,4-dimethoxybenzamide with thiourea to form N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea. The synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea is a challenging process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has been studied for its potential applications in various fields of science. In the field of medicine, N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has been studied for its anti-cancer properties. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea inhibits the growth of cancer cells by inducing apoptosis. N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In the field of agriculture, N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has been studied for its potential use as a pesticide. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has insecticidal activity against various pests.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWAWLIIFMBWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)thiourea

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